molecular formula C11H24ClNO B1440760 4-[(Pentyloxy)methyl]piperidine hydrochloride CAS No. 1220027-09-7

4-[(Pentyloxy)methyl]piperidine hydrochloride

Cat. No.: B1440760
CAS No.: 1220027-09-7
M. Wt: 221.77 g/mol
InChI Key: BPZDGVYIBOBJOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(Pentyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with pentyloxy methyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-[(Pentyloxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings to optimize the reaction yields .

Scientific Research Applications

4-[(Pentyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in modulating receptor activity.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(Pentyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This modulation of receptor activity can lead to various physiological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

4-[(Pentyloxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[(Butyloxy)methyl]piperidine hydrochloride
  • 4-[(Hexyloxy)methyl]piperidine hydrochloride

These compounds share a similar piperidine core structure but differ in the length of the alkoxy chain. The unique properties of this compound, such as its specific receptor modulation capabilities, make it distinct and valuable for certain research applications .

Properties

IUPAC Name

4-(pentoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-4-9-13-10-11-5-7-12-8-6-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZDGVYIBOBJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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